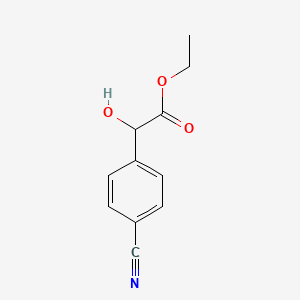

Ethyl 2-(4-cyanophenyl)-2-hydroxyacetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-cyanophenyl)-2-hydroxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-2-15-11(14)10(13)9-5-3-8(7-12)4-6-9/h3-6,10,13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQYLNKQCZFKVDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=C(C=C1)C#N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 4 Cyanophenyl 2 Hydroxyacetate

Classical Approaches to α-Hydroxy Esters Precursors to Ethyl 2-(4-cyanophenyl)-2-hydroxyacetate

Traditional syntheses of α-hydroxy esters often rely on a multi-step approach starting from readily available materials. A common strategy involves the initial synthesis of the corresponding α-hydroxy acid, 4-cyanomandelic acid, followed by esterification.

A primary route to α-hydroxy acids begins with the corresponding aldehyde, in this case, 4-cyanobenzaldehyde (B52832). The aldehyde undergoes nucleophilic addition of a cyanide source, typically from hydrogen cyanide or a salt like sodium cyanide, to form a cyanohydrin intermediate (an α-hydroxynitrile). Subsequent acid-catalyzed hydrolysis of the nitrile group converts it into a carboxylic acid, yielding 4-cyanomandelic acid.

Alternatively, the Pinner reaction provides a more direct route from the α-hydroxynitrile to the α-hydroxy ester. google.com In this process, the α-hydroxynitrile is treated with an alcohol (ethanol) in the presence of a strong acid like hydrogen chloride. google.com This first forms a 2-hydroxy-imino-ester hydrochloride intermediate, which is then hydrolyzed with water to produce the final α-hydroxy ester, this compound. google.com

The final step in the acid-precursor route is Fischer esterification, where the α-hydroxy acid is heated with ethanol (B145695) in the presence of a catalytic amount of strong acid, such as sulfuric acid, to yield the desired ester. google.com While effective, this method requires the prior isolation of the hydroxy acid.

Table 1: Classical Synthetic Pathways to α-Hydroxy Ester Precursors

| Starting Material | Key Intermediate(s) | Reagents | Final Product (Precursor) |

|---|

Contemporary Reaction Pathways for the Direct Synthesis of this compound

Modern synthetic chemistry emphasizes efficiency, atom economy, and stereocontrol, leading to the development of more direct routes to compounds like this compound.

The asymmetric synthesis of mandelic acid derivatives has been significantly advanced by organocatalysis. unisa.it One sophisticated one-pot strategy involves a Knoevenagel condensation/asymmetric epoxidation/domino ring-opening hydrolysis sequence to generate chiral mandelic acids from aldehydes, which can then be esterified. unisa.it

Transition-metal catalysis offers another powerful avenue. A bimetallic titanium complex, for instance, can catalyze the asymmetric addition of ethyl cyanoformate to aldehydes. organic-chemistry.org When applied to 4-cyanobenzaldehyde, this method produces a cyanohydrin ethyl carbonate intermediate with high enantiomeric excess. organic-chemistry.org This intermediate can then be readily converted to the target α-hydroxy ester. The use of chiral Lewis acids, such as a complex of La(OTf)₃ with a camphor-derived ligand, in conjunction with a nucleophilic catalyst like DABCO, can also induce enantioselectivity in reactions leading to α-hydroxy ester precursors. wikipedia.org

Table 2: Examples of Asymmetric Catalysis for Mandelic Ester Derivatives

| Aldehyde | Catalyst Type | Catalyst/Reagents | Enantiomeric Excess (ee) |

|---|---|---|---|

| Aromatic Aldehydes | Organocatalyst (epi-quinine-derived urea) | Phenylsulfonyl acetonitrile, Cumyl hydroperoxide, H2O | Good to high |

| Various Aldehydes | Chiral Lewis Acid (La(OTf)₃-ligand complex) | Acrylates, DABCO | 6-95% wikipedia.org |

| Various Aldehydes | Bimetallic Titanium Complex | Ethyl cyanoformate | Up to 95% organic-chemistry.org |

The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, such as an aldehyde, in the presence of a nucleophilic catalyst. wikipedia.org The classic product is an allylic alcohol. While not a direct route to α-hydroxy esters, modifications and alternative strategies inspired by the MBH reaction are relevant.

The standard MBH reaction can be notoriously slow, and its asymmetric versions have faced challenges with chemical yields and substrate scope. wikipedia.orgacs.org Alternative approaches have been developed to overcome these limitations. For example, a sequence involving an asymmetric aldol (B89426) reaction of a specialized ketene (B1206846) silyl (B83357) acetal (B89532) with an aldehyde can produce optically active α-methylene-β-hydroxy esters, which are considered equivalent to MBH adducts, with high enantiomeric excess. acs.org Another strategy involves a direct aldol cascade sequence using acryloyl chlorides, aldehydes, and a lithium thiophenolate in the presence of a magnesium bromide catalyst to generate α-alkenyl-β'-hydroxy thioesters. nih.govcolab.ws These methods highlight the evolution of strategies to create the densely functionalized core structure characteristic of MBH products, which can be further transformed into α-hydroxy esters.

One of the most effective and widely used contemporary methods for synthesizing chiral α-hydroxy esters is the asymmetric reduction of a 1,2-dicarbonyl precursor. For the title compound, the key precursor is ethyl 2-(4-cyanophenyl)-2-oxoacetate , an α-keto ester. The challenge lies in reducing the ketone function to a hydroxyl group with high stereoselectivity.

This transformation can be achieved through several means:

Catalytic Hydrogenation: This involves using hydrogen gas with a transition metal catalyst (e.g., rhodium, ruthenium) complexed with chiral ligands.

Chemoenzymatic Reduction: This biological approach uses isolated enzymes, such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), or whole-cell biocatalysts. d-nb.inforesearchgate.net These biocatalysts often exhibit exceptional enantioselectivity (often >99% ee) and operate under mild, environmentally friendly aqueous conditions. researchgate.net For the synthesis of related compounds like ethyl (R)-2-hydroxy-4-phenylbutanoate, a key intermediate for ACE inhibitors, ketoreductase-catalyzed asymmetric synthesis from the corresponding α-keto ester is a preferred industrial method. researchgate.net

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates most of the atoms of the starting materials. nih.govnih.gov

The Passerini three-component reaction is particularly relevant, combining an aldehyde (4-cyanobenzaldehyde), a carboxylic acid, and an isocyanide. nih.govmdpi.com This reaction directly yields an α-acyloxyamide. nih.gov While not the target ester, this product is a close derivative and can be subsequently converted to the α-hydroxy ester through hydrolysis and esterification.

Other one-pot approaches have been developed that can be adapted for this synthesis. A one-pot reaction of an aldehyde with PhMe₂SiLi and CO₂ can generate an α-hydroxy acid, which can then be esterified in the same vessel. organic-chemistry.org Additionally, a facile one-pot synthesis of α-aryl-α-hydroxy esters has been reported via the vicarious nucleophilic substitution of nitroarenes with α-chloro esters, where the intermediate anion is hydroxylated by air. rsc.org This could be a potential route using a nitro-analogue of the cyanophenyl starting material.

Stereoselective Synthesis of this compound and its Enantiomers

Achieving high enantiomeric purity is critical for the application of many chiral molecules. The stereoselective synthesis of the enantiomers of this compound primarily relies on two major strategies: asymmetric synthesis and resolution.

Asymmetric Synthesis : This involves creating the desired stereocenter selectively. As detailed in section 2.2.3, the most prominent method is the asymmetric reduction of the prochiral precursor, ethyl 2-(4-cyanophenyl)-2-oxoacetate . This is effectively accomplished using both chiral chemical catalysts and, with often superior selectivity, enzymes like ketoreductases. researchgate.net The chemoenzymatic synthesis of related chiral β-hydroxy nitriles, such as (R)-4-cyano-3-hydroxybutyrate, further underscores the power of biocatalysis in producing chiral building blocks. google.com Similarly, the catalytic asymmetric addition of cyanide equivalents to 4-cyanobenzaldehyde, as described in section 2.2.1, builds the chiral center directly from the aldehyde. organic-chemistry.org

Kinetic Resolution : This strategy involves the separation of a racemic mixture. For α-hydroxy esters, this is often achieved through enzyme-catalyzed enantioselective reactions. For example, a racemic mixture of the ester could be subjected to a lipase (B570770) in the presence of water. The enzyme would selectively hydrolyze one enantiomer to the corresponding α-hydroxy acid, leaving the other, unreacted ester enantiomer in high optical purity. Conversely, a racemic α-hydroxy acid could undergo enantioselective esterification. A novel synthesis of (R)-ethyl-3-hydroxyglutarate was achieved through the (R)-enantioselective hydrolysis of racemic ethyl 4-cyano-3-hydroxybutyate by Rhodococcus erythropolis, demonstrating the utility of this approach. nih.gov

The use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction, represents a more classical but still viable approach to stereocontrol in synthesis. ethernet.edu.etnih.gov

Table 3: Comparison of Stereoselective Synthesis Strategies

| Strategy | Precursor | Typical Reagents/Catalysts | Advantages |

|---|---|---|---|

| Asymmetric Reduction | Ethyl 2-(4-cyanophenyl)-2-oxoacetate | Ketoreductases (KREDs); Chiral Ru/Rh catalysts | High enantioselectivity (often >99% ee), mild conditions (enzymatic), direct. researchgate.net |

| Asymmetric Cyanation | 4-Cyanobenzaldehyde | Chiral Ti-complex, Ethyl cyanoformate | Direct formation of the chiral center from the aldehyde. organic-chemistry.org |

| Kinetic Resolution | Racemic this compound | Lipases, Hydrolases | High enantiopurity of both recovered starting material and product. |

Chiral Catalyst Systems in α-Hydroxy Ester Formation

The development of effective chiral catalyst systems is paramount for the enantioselective synthesis of α-hydroxy esters. These catalysts create a chiral environment that favors the formation of one enantiomer over the other.

Biocatalytic Systems: A prominent approach involves the use of ketoreductases (KREDs), which are enzymes that catalyze the reduction of ketones to alcohols with high stereoselectivity. In a study on the synthesis of a structurally similar compound, tert-butyl{5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate, several ketoreductases were screened for their ability to reduce the corresponding ketone. The enzymes ES-KRED-213 and KRED-P1-H01 were identified as highly effective for this transformation. The process was optimized for various parameters to achieve high conversion and enantiomeric excess (>99%). This highlights the potential of biocatalysis for the synthesis of chiral cyanophenyl-containing hydroxyacetates.

Chemical Catalyst Systems: While biocatalysis is a powerful tool, chemical catalysts also play a crucial role. For the asymmetric reduction of α-keto esters, catalyst systems based on transition metals like ruthenium, rhodium, and iridium, in combination with chiral ligands, are commonly employed. These systems can achieve high enantioselectivities under optimized reaction conditions.

The following table summarizes representative chiral catalyst systems used in the formation of chiral α-hydroxy esters.

| Catalyst System | Substrate | Product Enantiomeric Excess (ee) | Reference |

| Ketoreductase (ES-KRED-213) | tert-butyl[5-(4-cyanobenzoyl)-2-fluorophenyl]carbamate | >99% | libretexts.org |

| Ketoreductase (KRED-P1-H01) | tert-butyl[5-(4-cyanobenzoyl)-2-fluorophenyl]carbamate | >99% | libretexts.org |

| Baker's Yeast | Ethyl 4-chloroacetoacetate | 88.0% | acs.org |

Diastereoselective and Enantioselective Reaction Design

The design of a synthetic route that is both diastereoselective and enantioselective is a key consideration. For molecules with a single stereocenter, such as this compound, the focus is on enantioselectivity.

Enantioselective Reduction: The most common strategy is the enantioselective reduction of a prochiral α-keto ester. The choice of catalyst and reaction conditions is critical in determining the enantiomeric excess of the product. For instance, the ketoreductase-catalyzed reduction of tert-butyl[5-(4-cyanobenzoyl)-2-fluorophenyl]carbamate was optimized for several parameters:

Co-solvent: Dimethylsulfoxide (10% v/v) was found to be the most effective co-solvent. libretexts.org

pH: The optimal pH for the reaction was determined to be 7.0. libretexts.org

Temperature: A reaction temperature of 40 °C provided the best results. libretexts.org

Enzyme and Substrate Loading: Optimal conditions were found to be 10% enzyme loading and 100 g/L substrate loading. libretexts.org

Under these optimized conditions, the desired chiral alcohol was obtained with high conversion and greater than 99% enantiomeric excess. libretexts.org

Kinetic Resolution: Another approach to obtain enantiomerically pure compounds is through the kinetic resolution of a racemic mixture. This can be achieved using enzymes, such as lipases, that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer. For example, the kinetic resolution of racemic mandelonitrile (B1675950) using lipase has been successfully employed to produce enantiomerically enriched mandelic acid. cymitquimica.com

The table below presents data on enantioselective reactions for the synthesis of chiral α-hydroxy esters and related compounds.

| Reaction Type | Catalyst/Reagent | Substrate | Product ee | Yield | Reference |

| Asymmetric Reduction | Ketoreductase ES-KRED-213 | tert-butyl[5-(4-cyanobenzoyl)-2-fluorophenyl]carbamate | >99% | - | libretexts.org |

| Asymmetric Reduction | Rhodotorula minuta IFO 0920 | Ethyl 2-oxo-4-phenylbutanoate | 95% | 58% | organic-chemistry.org |

| Kinetic Resolution | Lipase | Racemic mandelonitrile | 94% (R-acid), 98% (S-acid) | 70% (R-acid), 80% (S-acid) | cymitquimica.com |

Control of Absolute and Relative Stereochemistry in Related Structures

The principles of stereochemical control extend to the synthesis of a wide range of related α-hydroxy acids and their derivatives. The ability to control both the absolute configuration (R or S) at a single stereocenter and the relative stereochemistry (syn or anti) in molecules with multiple stereocenters is crucial.

For mandelic acid and its derivatives, which are structurally analogous to this compound, various methods have been developed to control stereochemistry. These include:

Chiral Pool Synthesis: Utilizing readily available enantiopure starting materials to introduce the desired stereochemistry.

Asymmetric Catalysis: As discussed previously, employing chiral catalysts to induce stereoselectivity.

Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to the substrate to direct the stereochemical outcome of a reaction. The auxiliary is then removed in a subsequent step.

Resolution of Racemates: Separating a racemic mixture into its constituent enantiomers. This can be done through diastereomeric salt formation with a chiral resolving agent or through enzymatic resolution. For example, halogenated mandelic acids have been resolved using levetiracetam (B1674943) as a resolving agent. wikipedia.org

The choice of method depends on factors such as the availability of starting materials, the desired scale of the synthesis, and the required level of enantiopurity.

Chemical Reactivity and Advanced Transformations of Ethyl 2 4 Cyanophenyl 2 Hydroxyacetate

Ester Hydrolysis and Related Saponification Pathways

The ethyl ester group in Ethyl 2-(4-cyanophenyl)-2-hydroxyacetate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This transformation can be catalyzed by either acid or base.

Under acidic conditions, the reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate, which then collapses to release ethanol (B145695) and the corresponding carboxylic acid, 2-(4-cyanophenyl)-2-hydroxyacetic acid.

Base-catalyzed hydrolysis, or saponification, involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. This process is generally irreversible as the resulting carboxylate anion is resonance-stabilized and less reactive towards the alcohol. The reaction typically requires heating in an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction temperature for ester hydrolysis can vary widely, generally falling within the range of 50°C to 250°C, depending on the specific reactants and conditions. google.com

Table 1: Conditions for Ester Hydrolysis

| Catalyst | Reagents | Temperature | Product |

|---|---|---|---|

| Acid | H₂SO₄, H₂O | Room Temperature to 100°C google.com | 2-(4-cyanophenyl)-2-hydroxyacetic acid |

Reactions at the Hydroxyl Group

The secondary hydroxyl group on the α-carbon is a key site for various chemical modifications, including alkylation, acylation, and oxidation.

Alkylation and Acylation Reactions

Alkylation of the hydroxyl group introduces an alkyl substituent, forming an ether. This reaction is typically carried out by deprotonating the alcohol with a suitable base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. For instance, isobutyl bromide has been used for the alkylation of similar hydroxy-containing compounds. google.com

Acylation involves the reaction of the hydroxyl group with an acylating agent, such as an acid chloride or an anhydride, in the presence of a base to form an ester. This reaction effectively protects the hydroxyl group or can be used to introduce specific functionalities.

Oxidation Pathways for the α-Hydroxy Moiety

The α-hydroxy group can be oxidized to a ketone, yielding ethyl 2-(4-cyanophenyl)-2-oxoacetate. chembk.com A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and reaction conditions. Common oxidants include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC) and manganese-based reagents (e.g., potassium permanganate). Milder, more selective methods like Swern oxidation or Dess-Martin periodinane oxidation are also applicable, particularly when sensitive functional groups are present in the molecule.

Table 2: Oxidation of the α-Hydroxy Moiety

| Reagent | Product |

|---|---|

| Pyridinium Chlorochromate (PCC) | Ethyl 2-(4-cyanophenyl)-2-oxoacetate chembk.com |

| Potassium Permanganate (KMnO₄) | Ethyl 2-(4-cyanophenyl)-2-oxoacetate chembk.com |

| Swern Oxidation (Oxalyl chloride, DMSO, Et₃N) | Ethyl 2-(4-cyanophenyl)-2-oxoacetate chembk.com |

Transformations Involving the Cyano Group

The cyano group is a versatile functional group that can undergo a variety of transformations, including hydrolysis and nucleophilic additions. snnu.edu.cnnumberanalytics.com

Nitrile Hydrolysis and Related Conversions

The cyano group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. chemistrysteps.com Acid-catalyzed hydrolysis typically involves heating the nitrile in the presence of a strong acid like sulfuric or hydrochloric acid. The reaction proceeds through the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid. chemistrysteps.com Base-catalyzed hydrolysis also yields the carboxylic acid upon acidification of the reaction mixture.

Reactions with Nucleophiles at the Cyano Group (e.g., Hydrazinolysis, Hydroxylamine (B1172632) Additions)

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles.

Hydrazinolysis: The reaction with hydrazine (B178648) can lead to the formation of hydrazones or other nitrogen-containing heterocyclic systems. For example, a related compound, 1-(4-cyanophenyl)-2-(ethoxycarbonyl)hydrazine, highlights the reactivity of the cyanophenyl moiety with hydrazine derivatives. tcichemicals.com

Hydroxylamine Additions: Hydroxylamine can add to the cyano group, which can be a key step in the synthesis of N-hydroxyamidines or can lead to the formation of isoxazole (B147169) rings under certain conditions. researchgate.netresearchgate.net The reaction of hydroxylamine with related β-oxoesters and aldehydes is a known method for producing substituted isoxazole-5(4H)-ones. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-(4-cyanophenyl)-2-hydroxyacetic acid |

| Sodium 2-(4-cyanophenyl)-2-hydroxyacetate |

| Ethyl 2-(4-cyanophenyl)-2-oxoacetate |

| Isobutyl bromide |

| 1-(4-cyanophenyl)-2-(ethoxycarbonyl)hydrazine |

| Pyridinium chlorochromate |

| Potassium permanganate |

| Oxalyl chloride |

| Dimethyl sulfoxide (B87167) (DMSO) |

| Triethylamine (Et₃N) |

| Dess-Martin periodinane |

| Hydrazine |

Reactions at the Aromatic Ring

The reactivity of the phenyl group in this compound is significantly influenced by its two substituents: the cyano group (-C≡N) and the α-hydroxy acetate (B1210297) group (-CH(OH)COOEt).

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. nih.gov The rate and regioselectivity of these reactions are dictated by the electronic properties of the substituents already present on the ring.

The benzene (B151609) ring of this compound is substituted with two groups that have opposing directing effects but are both deactivating.

Cyano Group (-C≡N): This group is a powerful electron-withdrawing group due to both induction and resonance. It strongly deactivates the aromatic ring, making it much less nucleophilic and therefore less reactive towards electrophiles than benzene. acs.org The cyano group is a meta-director.

α-Hydroxy Acetate Group (-CH(OH)COOEt): This alkyl-containing group is generally considered an ortho, para-director. However, due to the electron-withdrawing nature of the adjacent ester and hydroxyl functionalities, it also deactivates the ring, albeit less strongly than the cyano group.

Given the presence of the strongly deactivating cyano group, electrophilic aromatic substitution on this compound is generally disfavored and would require harsh reaction conditions. If a reaction were to occur, the position of electrophilic attack would be determined by the combined influence of both groups. The directing effects are summarized below:

The cyano group directs incoming electrophiles to the positions meta to it (C3 and C5).

The α-hydroxy acetate group directs incoming electrophiles to the positions ortho (C3 and C5) and para (C6) to it.

Both groups direct the incoming electrophile to the C3 and C5 positions. Therefore, substitution, if achieved, would be expected to occur primarily at the positions meta to the cyano group and ortho to the α-hydroxy acetate group.

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, is widely used for synthesizing biaryls, styrenes, and polyenes. acs.orgmdpi.com The reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid) with an organohalide or triflate. mdpi.com

While this compound itself does not possess a suitable leaving group for a direct Suzuki coupling, its derivatives can be readily synthesized using this methodology. For instance, a key precursor, such as Ethyl 2-(4-bromophenyl)-2-hydroxyacetate, could be coupled with various aryl or vinyl boronic acids to generate a diverse library of compounds.

The general catalytic cycle for a Suzuki coupling proceeds through three main steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halide bond of the aryl halide.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the catalyst and forming the new carbon-carbon bond. mdpi.com

Below is a table outlining a representative Suzuki coupling reaction to form a biaryl derivative.

| Component | Role | Example |

|---|---|---|

| Aryl Halide | Substrate | Ethyl 2-(4-bromophenyl)-2-hydroxyacetate |

| Organoboron Reagent | Coupling Partner | Phenylboronic acid |

| Palladium Catalyst | Catalyst | Palladium(II) Acetate (Pd(OAc)₂) with a phosphine (B1218219) ligand |

| Base | Activator | Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) |

| Solvent | Reaction Medium | Aqueous mixtures (e.g., Water/Acetone, Water/DME) |

This approach allows for the modular synthesis of complex molecules with tailored electronic and steric properties, starting from a halogenated version of the core structure. nih.govresearchgate.net

Exploration of Rearrangement Reactions Facilitated by the Compound's Structure

The α-hydroxy ester functionality in this compound presents the potential for several types of rearrangement reactions, although specific studies on this compound are not widely reported. The reactivity is centered around the C-O-H and C-C bonds adjacent to the ester group.

One potential transformation is related to the α-ketol rearrangement , which involves the 1,2-migration of an alkyl or aryl group in an α-hydroxy ketone. wikipedia.orgnih.gov While the subject compound is an α-hydroxy ester, not a ketone, oxidation of its secondary alcohol to a ketone would yield an α-keto ester. This intermediate could then potentially undergo rearrangement under acidic or basic conditions.

Another relevant reaction is the Brook rearrangement , which involves the intramolecular migration of a silyl (B83357) group from carbon to oxygen in an α-silyl alkoxide. organic-chemistry.org While not directly applicable, it highlights the potential for intramolecular migrations within α-hydroxy carbonyl systems.

Under strong acidic conditions and heat, α-hydroxy acids can sometimes undergo decarbonylation (loss of CO) and water to form an aldehyde. stackexchange.com For this compound, this could theoretically lead to the formation of 4-cyanobenzaldehyde (B52832), though this pathway would likely compete with other decomposition reactions.

The literature on rearrangement reactions specifically for this compound is limited. However, its structural motifs suggest that under appropriate oxidative or catalytic conditions, it could be a substrate for interesting molecular rearrangements, representing an area for future research.

Complexation Behavior with Transition Metal Ions

The functional groups within this compound—specifically the hydroxyl (-OH), ester carbonyl (C=O), and cyano (-C≡N) groups—are all potential coordination sites for transition metal ions. libretexts.org These groups contain lone pairs of electrons that can be donated to form coordinate bonds with metal centers.

Research on the closely related compound, methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate, provides significant insight into the expected complexation behavior. nih.gov In studies with this ligand, the oxygen atoms of the hydroxyl and the ester carbonyl group were found to be the primary sites for coordination with various transition metal ions. nih.gov The formation of these complexes was confirmed using spectroscopic techniques such as UV-Visible and FT-IR.

Based on this research, this compound is expected to act as a bidentate ligand, coordinating to metal ions through the hydroxyl oxygen and the ester carbonyl oxygen. The cyano group may also participate in coordination, potentially leading to the formation of polynuclear complexes or coordination polymers.

The table below summarizes the findings from studies on the analogous methyl acrylate (B77674) derivative, which can be extrapolated to predict the behavior of the ethyl acetate compound. nih.gov

| Metal Ion | Proposed Geometry | Characterization Methods |

|---|---|---|

| Cr³⁺ | Octahedral | UV-Vis, FT-IR, Powder-XRD |

| Co³⁺ | Octahedral | UV-Vis, FT-IR, Powder-XRD |

| Ni²⁺ | Square Planar | UV-Vis, FT-IR, Powder-XRD |

| Mn²⁺ | Tetrahedral | UV-Vis, FT-IR, Powder-XRD |

| Cu²⁺ | Tetrahedral | UV-Vis, FT-IR, Powder-XRD |

Data derived from studies on the analogous methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate ligand. nih.gov

The study of these metal complexes is driven by their potential applications in catalysis and as biologically active agents.

Advanced Spectroscopic and Structural Elucidation of Ethyl 2 4 Cyanophenyl 2 Hydroxyacetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. For Ethyl 2-(4-cyanophenyl)-2-hydroxyacetate, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its atomic connectivity and chemical environment.

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. The expected chemical shifts for this compound are predicted based on the well-documented spectrum of its parent compound, ethyl mandelate, with adjustments for the electron-withdrawing effects of the para-cyano group. nih.govchemicalbook.com The cyano group deshields the aromatic protons, causing them to shift downfield compared to ethyl mandelate.

Ethyl Group: The ethyl ester protons appear as a quartet for the methylene (B1212753) (-OCH₂-) group and a triplet for the methyl (-CH₃) group, a result of spin-spin coupling.

Methine Proton: The proton on the chiral center (-CH(OH)-) appears as a singlet, which may show coupling to the hydroxyl proton depending on the solvent and concentration.

Hydroxyl Proton: The hydroxyl (-OH) proton typically appears as a broad singlet, and its chemical shift is highly variable.

Aromatic Protons: The para-substituted phenyl ring gives rise to a classic AA'BB' system, appearing as two distinct doublets. The protons ortho to the electron-withdrawing cyano group are expected to be the most downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| -CH₃ (Ethyl) | ~1.25 | Triplet (t) | ~7.1 | 3H |

| -OCH₂- (Ethyl) | ~4.22 | Quartet (q) | ~7.1 | 2H |

| -OH | Variable (e.g., ~3.5-4.0) | Singlet (s, broad) | - | 1H |

| -CH(OH)- | ~5.20 | Singlet (s) | - | 1H |

| Aromatic H (ortho to -CH(OH)) | ~7.55 | Doublet (d) | ~8.2 | 2H |

| Aromatic H (ortho to -CN) | ~7.68 | Doublet (d) | ~8.2 | 2H |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts are highly sensitive to the electronic environment. The presence of the ester carbonyl, the cyano group, and the substituted aromatic ring results in a wide dispersion of signals. nih.gov

Aliphatic Carbons: The ethyl group carbons and the methine carbon appear in the upfield region of the spectrum.

Aromatic Carbons: The aromatic carbons show four distinct signals due to the para-substitution pattern. The carbon bearing the cyano group (ipso-carbon) is significantly shifted.

Special Carbons: The cyano carbon (-C≡N) appears in the 110-120 ppm range, while the ester carbonyl carbon (-C=O) is the most downfield signal, typically above 170 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ (Ethyl) | ~14.1 |

| -OCH₂- (Ethyl) | ~62.5 |

| -CH(OH)- | ~72.0 |

| C-CN (Aromatic ipso) | ~112.0 |

| -C≡N | ~118.5 |

| Aromatic CH (ortho to -CH(OH)) | ~127.0 |

| Aromatic CH (ortho to -CN) | ~132.5 |

| C-CH(OH) (Aromatic ipso) | ~144.0 |

| -C=O (Ester) | ~172.5 |

For derivatives of this compound that incorporate fluorine, ¹⁹F NMR spectroscopy is a powerful analytical tool. The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, leading to high sensitivity. The chemical shift of a fluorine atom is extremely sensitive to its local electronic environment, providing a clean spectral window with wide chemical shift dispersion. In a hypothetical analogue like Ethyl 2-(4-cyano-2-fluorophenyl)-2-hydroxyacetate, the ¹⁹F NMR spectrum would consist of a single resonance whose precise chemical shift and coupling to neighboring protons would provide definitive proof of its location on the aromatic ring.

While 1D NMR provides chemical shifts, 2D NMR experiments establish connectivity between atoms. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings (²JHH, ³JHH). oxinst.com For this compound, a key COSY correlation would be observed between the -OCH₂- and -CH₃ protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹JCH). researchgate.netcolumbia.edu It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.

Table 3: Expected Key 2D NMR Correlations for this compound

| Experiment | Proton (¹H) | Correlated Nucleus (¹H or ¹³C) | Type of Correlation |

|---|---|---|---|

| COSY | -OCH₂- | -CH₃ | ³JHH |

| HSQC | -CH(OH)- | -CH(OH)- | ¹JCH |

| HSQC | Aromatic H's | Aromatic CH's | ¹JCH |

| HMBC | -OCH₂- | -C=O | ³JCH |

| HMBC | -CH(OH)- | Aromatic ipso-C and Aromatic ortho-CH's | ²JCH, ³JCH |

| HMBC | Aromatic H's (ortho to -CN) | -C≡N | ³JCH |

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. HRMS can determine the mass with high precision, allowing for the confirmation of the molecular formula.

For this compound (C₁₁H₁₁NO₃), the calculated exact mass is 205.0739 Da. HRMS analysis should yield a measured mass that matches this value to within a few parts per million, confirming the elemental composition.

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or adducts like [M+Na]⁺. libretexts.org Subsequent fragmentation in the mass spectrometer (MS/MS) provides structural information. The fragmentation of esters often involves cleavages adjacent to the carbonyl group and benzylic position. libretexts.orgyoutube.com

Table 4: Predicted ESI-MS Fragments for this compound

| m/z (Da) | Proposed Fragment Ion | Formula | Comment |

|---|---|---|---|

| 206.0817 | [M+H]⁺ | [C₁₁H₁₂NO₃]⁺ | Protonated molecular ion |

| 178.0868 | [M-C₂H₃]⁺ | [C₉H₈NO₃]⁺ | Loss of ethene from ethyl group (rearrangement) |

| 160.0398 | [M-OC₂H₅]⁺ | [C₉H₆NO₂]⁺ | Loss of ethoxy radical |

| 133.0500 | [NC-C₆H₄-CH(OH)]⁺ | [C₈H₇NO]⁺ | Benzylic cleavage, loss of ethyl formate (B1220265) radical. Expected base peak. |

| 104.0449 | [NC-C₆H₄-C=O]⁺ | [C₇H₄N]⁺ | Loss of H₂O from m/z 133, or loss of C₂H₅OH from [M]⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

IR and UV-Vis spectroscopy probe the vibrational and electronic properties of a molecule, respectively, providing rapid confirmation of key functional groups and conjugated systems.

The IR spectrum is expected to show characteristic absorption bands for the hydroxyl, cyano, and ester groups. nih.govchemicalbook.comnist.gov

Table 5: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | ~3500-3300 | Broad, Medium |

| Aromatic C-H | C-H Stretch | ~3100-3000 | Medium |

| Aliphatic C-H | C-H Stretch | ~2980-2850 | Medium |

| Cyano (-C≡N) | C≡N Stretch | ~2230-2220 | Sharp, Medium |

| Ester Carbonyl (C=O) | C=O Stretch | ~1735-1720 | Strong |

| Aromatic Ring | C=C Stretch | ~1605, ~1500 | Medium-Weak |

| Ester C-O | C-O Stretch | ~1250-1100 | Strong |

The UV-Vis spectrum is dominated by electronic transitions within the cyanophenyl chromophore. The conjugation of the cyano group with the phenyl ring is expected to result in absorption maxima at longer wavelengths compared to unsubstituted phenyl rings. researchgate.net

Table 6: Predicted UV-Vis Absorption for this compound in Ethanol (B145695)

| λₘₐₓ (nm) | Electronic Transition | Chromophore |

|---|---|---|

| ~235-245 | π → π | Cyanophenyl |

| ~270-280 | π → π (Benzenoid B-band) | Cyanophenyl |

X-ray Crystallography for Solid-State Structural Determination of Related Complexes and Highly Crystalline Derivatives

X-ray crystallography stands as the definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. For chiral compounds such as this compound, this method provides irrefutable proof of its molecular structure, absolute configuration at the stereocenter, and detailed insights into intermolecular interactions that govern the crystal packing.

For a derivative of this compound, a crystallographic study would reveal critical structural features:

Absolute Stereochemistry: It would confirm the R or S configuration at the chiral carbon atom bearing the hydroxyl group. This is often achieved by forming a diastereomeric co-crystal with a known chiral resolving agent. researchgate.netnih.gov

Molecular Conformation: The analysis would define the spatial orientation of the ethyl ester, the 4-cyanophenyl ring, and the hydroxyl group relative to each other.

Intermolecular Forces: Crucially, it would identify non-covalent interactions that stabilize the crystal lattice. In this specific molecule, hydrogen bonding involving the hydroxyl group (as a donor) and the cyano nitrogen or ester carbonyl oxygen (as acceptors) would be of primary interest. Furthermore, π-π stacking interactions between the aromatic cyanophenyl rings of adjacent molecules could be quantified.

The data obtained from such an analysis provides a foundational understanding of the molecule's solid-state behavior. A typical summary of crystallographic data for a related derivative would be presented as follows.

Table 1: Representative Crystallographic Data for a Hypothetical Derivative

| Parameter | Description | Example Value |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule in the crystal. | C₁₁H₁₁NO₃ |

| Formula Weight | The molar mass of the compound. | 205.21 g/mol |

| Crystal System | The basic geometric classification of the crystal lattice. | Monoclinic |

| Space Group | The symmetry group of the crystal structure. | P2₁/c |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 8.5 Å, b = 12.1 Å, c = 9.8 Å, β = 95.5° |

| Volume | The volume of the unit cell. | 1002 ų |

| Z | The number of molecules per unit cell. | 4 |

| Density (calculated) | The calculated density of the crystal. | 1.360 g/cm³ |

Chromatographic Methods for Purity Assessment and Isolation of Analogues (e.g., HPLC, GC)

Chromatographic techniques are indispensable for assessing the chemical and chiral purity of this compound and for the isolation of its structural analogues. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods employed for these purposes. scielo.brchromatographyonline.com

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for the analysis of non-volatile or thermally sensitive compounds. For this compound, its most critical application is in chiral separations to determine the enantiomeric excess (ee). chromatographyonline.com This is typically achieved using a Chiral Stationary Phase (CSP) that interacts differently with the R and S enantiomers, leading to different retention times. redalyc.orgchiraltech.com Polysaccharide-based or cyclodextrin-based columns are commonly used for separating mandelic acid derivatives and related esters. chromatographyonline.commdpi.com The direct approach, where the enantiomers are separated on a CSP, is favored over indirect methods that require derivatization. chromatographyonline.com

The method can also be used in a non-chiral (reversed-phase) mode to assess chemical purity by separating the main compound from any synthesis byproducts or degradation products.

Table 2: Typical HPLC Method Parameters for Chiral Purity Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Chiral Stationary Phase (e.g., CHIRALPAK® QD-AX) | Enables separation of enantiomers. chiraltech.com |

| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1) | Elutes the compounds from the column. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Detection | UV at 254 nm | Detects the aromatic ring of the analyte. |

| Column Temperature | 25 °C | Ensures reproducible retention times. |

Gas Chromatography (GC)

As an ester, this compound is sufficiently volatile and thermally stable for analysis by Gas Chromatography, a high-resolution technique ideal for purity assessment. scielo.br When coupled with a Flame Ionization Detector (FID), GC provides excellent sensitivity for quantifying organic compounds. scielo.br

Similar to HPLC, the primary application of GC for this compound is the determination of enantiomeric purity. This requires a chiral capillary column, often coated with a cyclodextrin (B1172386) derivative, which forms transient, diastereomeric complexes with the enantiomers, resulting in their separation. mdpi.comsigmaaldrich.com Systematic studies on mandelic acid derivatives have shown that permethylated cyclodextrin selectors are highly effective for this class of compounds. mdpi.com The technique is a powerful tool for quality control, allowing for the simultaneous determination of chemical purity and enantiomeric ratio in a single run. pku.edu.cn

Table 3: Typical GC Method Parameters for Chiral Purity Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Chiral Capillary Column (e.g., Astec® CHIRALDEX™ G-TA) | Separates the volatile enantiomers. sigmaaldrich.com |

| Carrier Gas | Helium or Hydrogen | Moves the sample through the column. scielo.brsigmaaldrich.com |

| Inlet Temperature | 240 °C | Ensures rapid volatilization of the sample. scielo.br |

| Oven Program | 150 °C (isothermal) or temperature gradient | Controls the elution and separation of compounds. |

| Detector | Flame Ionization Detector (FID) at 250 °C | Provides high-sensitivity detection of the analyte. scielo.brsigmaaldrich.com |

Theoretical and Computational Chemistry Studies of Ethyl 2 4 Cyanophenyl 2 Hydroxyacetate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For Ethyl 2-(4-cyanophenyl)-2-hydroxyacetate, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be instrumental in optimizing the molecular geometry. This process determines the lowest energy arrangement of the atoms, providing crucial information on bond lengths, bond angles, and dihedral angles.

The optimization process for a related compound, methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate, has been successfully performed using the B3LYP method with a 6-311++G(d,p) basis set, yielding results that were in good agreement with experimental data. mdpi.com A similar approach for this compound would be expected to provide a reliable prediction of its three-dimensional structure. The results of such a calculation would be foundational for all subsequent computational analyses.

Table 1: Predicted Optimized Geometrical Parameters for a Hypothetical DFT Calculation on this compound

| Parameter | Predicted Value |

| C-C (aromatic) bond length | ~1.39 Å |

| C-CN bond length | ~1.45 Å |

| C≡N bond length | ~1.15 Å |

| C-O (hydroxyl) bond length | ~1.43 Å |

| C=O (ester) bond length | ~1.21 Å |

| O-H bond length | ~0.96 Å |

| C-C-N bond angle | ~178° |

| HO-C-C angle | ~109.5° |

| C-O-C (ester) bond angle | ~117° |

| Note: These are representative values based on typical DFT calculations for similar organic molecules and are presented for illustrative purposes. |

Semi-Empirical Quantum Mechanical Methods for Conformational Analysis and Spectroscopic Property Prediction

While DFT is powerful, exploring the full conformational space of a flexible molecule like this compound can be computationally demanding. Semi-empirical quantum mechanical methods, such as AM1 or PM3, offer a faster, albeit less accurate, alternative for performing conformational analysis. materialsciencejournal.orgresearchgate.net These methods would allow for the rapid exploration of the potential energy surface to identify various low-energy conformers arising from the rotation around single bonds, such as the C-C bond connecting the phenyl ring to the chiral center and the bonds within the ethyl ester group.

Once the key conformers are identified, these semi-empirical methods can also be used for a preliminary prediction of spectroscopic properties. For instance, they can provide estimates of vibrational frequencies (IR spectra) and electronic transitions (UV-Vis spectra). While less precise than higher-level methods, these predictions can be valuable for interpreting experimental spectra. For the related compound, methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate, the semi-empirical PM6 method was used to propose suitable geometries for its metal complexes. mdpi.com

Table 2: Illustrative Spectroscopic Data Prediction using Semi-Empirical Methods for this compound

| Spectroscopic Property | Predicted Wavenumber/Wavelength | Assignment |

| IR Frequency | ~3500 cm⁻¹ (broad) | O-H stretch (hydroxyl) |

| IR Frequency | ~2230 cm⁻¹ (sharp) | C≡N stretch (nitrile) |

| IR Frequency | ~1735 cm⁻¹ (strong) | C=O stretch (ester) |

| UV-Vis λmax | ~230 nm | π → π* transition (aromatic ring) |

| UV-Vis λmax | ~275 nm | n → π* transition (carbonyl) |

| Note: These values are typical for the functional groups present and serve as an example of what semi-empirical calculations might predict. |

Computational Elucidation of Reaction Mechanisms Involving this compound

Computational chemistry is a powerful tool for investigating reaction mechanisms, providing insights into transition states and reaction pathways that are often difficult to probe experimentally. For reactions involving this compound, such as its synthesis or subsequent transformations, computational studies can map out the energy profile of the reaction. This involves locating the transition state structures and calculating the activation energies.

For example, the synthesis of this molecule could proceed via the nucleophilic addition of a cyanide equivalent to an appropriate benzaldehyde derivative, followed by hydrolysis and esterification. DFT calculations could model each of these steps, identifying the key intermediates and transition states. This would not only support a proposed experimental mechanism but could also be used to predict the feasibility of alternative reaction pathways. Computational studies have been successfully used to explore complex reaction mechanisms for a variety of organic transformations. mdpi.com

Analysis of Molecular Orbitals and Reactivity Descriptors

The electronic properties of this compound can be further understood through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict how it will interact with other chemical species. For instance, the nitrile group and the ester carbonyl group are expected to be electron-withdrawing, influencing the electron distribution in the molecule and its reactivity. The analysis of these orbitals and descriptors is a standard component of computational studies on novel organic compounds.

Table 3: Hypothetical Reactivity Descriptors for this compound

| Descriptor | Definition | Predicted Trend |

| HOMO Energy | Energy of the highest occupied molecular orbital | Relatively low due to electron-withdrawing groups |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Relatively low, indicating susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | Moderate, suggesting reasonable kinetic stability |

| Electronegativity (χ) | -(E(HOMO) + E(LUMO))/2 | High, reflecting the presence of electronegative atoms |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO))/2 | Moderate, indicating a balance between stability and reactivity |

| Note: These trends are qualitative predictions based on the molecular structure. |

Ethyl 2 4 Cyanophenyl 2 Hydroxyacetate As a Versatile Synthetic Building Block

Precursor for the Synthesis of Complex Organic Scaffolds

The unique arrangement of functional groups in Ethyl 2-(4-cyanophenyl)-2-hydroxyacetate makes it an ideal precursor for building sophisticated organic scaffolds. The inherent reactivity of the hydroxyl and ester groups, combined with the electronic properties of the cyanophenyl moiety, allows for its incorporation into larger, multi-component systems.

Research has shown that related structures, such as methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate, are synthesized through reactions like the Morita-Baylis-Hillman (MBH) reaction. mdpi.com In this process, 4-cyanobenzaldehyde (B52832) is reacted with an acrylate (B77674) in the presence of a catalyst to form a multifunctional adduct. mdpi.com This adduct, possessing a similar (4-cyanophenyl)(hydroxy) core, serves as a ligand for the synthesis of novel metal complexes, demonstrating how this basic scaffold can be elaborated into complex coordination compounds. mdpi.com The synthesis of these MBH adducts involves careful reaction monitoring and purification via column chromatography to isolate the pure product. mdpi.com This highlights the role of the cyanophenyl hydroxy-substituted backbone as a foundational element for creating advanced, functional materials.

Intermediate in the Preparation of Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of modern medicinal chemistry, and this compound and its derivatives are valuable intermediates in their preparation. The cyano and ester functionalities are particularly well-suited for participating in cyclization reactions to form various ring systems.

A notable application is in the synthesis of dihydropyrimidine (B8664642) (DHPM) derivatives. mdpi.com DHPMs are recognized as "privileged structures" in drug discovery due to their wide range of pharmacological activities. mdpi.com In one reported synthesis, a derivative of the title compound is used to create a complex DHPM structure through a one-pot, two-step sequence involving an S-alkylation followed by an Eschenmoser sulfide (B99878) contraction. mdpi.com This method underscores the utility of the core structure in building medicinally relevant heterocyclic scaffolds. mdpi.com

Furthermore, the broader class of cyanoacetate (B8463686) derivatives, to which this compound belongs, is widely employed in heterocyclic synthesis. tubitak.gov.tr The active methylene (B1212753) group adjacent to the cyano and carbonyl functions in related synthons like ethyl cyanoacetate and cyanoacetamides enables condensation reactions with various reagents to form pyridines, pyrazoles, thiazoles, and pyrimidines. tubitak.gov.trajol.inforesearchgate.netekb.eg

Applications in Diversification of Molecular Libraries via Derivatization

The generation of molecular libraries for high-throughput screening is a key strategy in drug discovery. This compound is an excellent starting point for creating such libraries due to its multiple points of diversification. The distinct reactivity of its functional groups allows for the systematic generation of a wide range of analogues. This approach is central to diversity-oriented synthesis strategies. mdpi.com

The principal sites for derivatization include:

The Hydroxyl Group: This group can be readily alkylated, acylated, or replaced with other functional groups, such as halogens, through established chemical transformations. researchgate.net

The Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of amides or other esters.

The Aromatic Ring: The phenyl ring can undergo electrophilic substitution reactions to introduce additional functional groups.

The Cyano Group: This group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, further expanding the molecular diversity.

The table below illustrates potential derivatization pathways for creating a focused library of compounds.

Table 1: Potential Derivatization Reactions for Molecular Library Synthesis

| Functional Group | Reaction Type | Potential Reagents | Resulting Moiety |

|---|---|---|---|

| Hydroxyl | Acylation | Acid chlorides, Anhydrides | Ester |

| Alkylation | Alkyl halides | Ether | |

| Halogenation | Thionyl chloride | Chloro | |

| Ethyl Ester | Hydrolysis | NaOH, LiOH | Carboxylic Acid |

| Amination | Amines | Amide | |

| Cyano | Hydrolysis | H₂SO₄ (aq) | Carboxylic Acid |

An example of a related derivative is Ethyl 2-(4-fluorophenyl)-2-hydroxyacetate, which demonstrates how modification of the aromatic ring can be used to modulate the electronic and physical properties of the molecule. nih.gov

Utilization in the Synthesis of Advanced Chemical Intermediates

Beyond its direct use, this compound serves as a building block for creating more advanced chemical intermediates, which are themselves key components in multi-step syntheses of high-value molecules like pharmaceuticals.

For instance, the synthesis of the anti-gout medication Febuxostat involves the construction of a 2-phenylthiazole (B155284) core. google.com The patented processes for Febuxostat utilize intermediates such as 2-(3-bromo-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester, which is built from simpler precursors like 3-bromo-4-hydroxy-benzonitrile and an acetoacetic acid ester. google.com This demonstrates a common industrial strategy where phenyl-containing building blocks, structurally analogous to the title compound, are used to assemble the complex heterocyclic core of a drug molecule. google.com The resulting thiazole (B1198619) derivative is an advanced intermediate that undergoes further transformations to yield the final active pharmaceutical ingredient. google.com

Similarly, chiral α-hydroxy esters are highly valuable intermediates. The microbial reduction of α-keto esters, such as the reduction of ethyl 2-oxo-4-phenylbutanoate to ethyl (R)-2-hydroxy-4-phenylbutanoate, is a key method for producing enantiomerically pure intermediates for anti-hypertension drugs. nih.gov By analogy, this compound can be synthesized via the reduction of its corresponding keto-ester, ethyl 2-(4-cyanophenyl)-2-oxoacetate, providing access to a chiral intermediate for further asymmetric synthesis. nih.govchembk.com

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 2-bromo-4`-cyanoacetophenone |

| 2-chloroacetoacetic acid ethyl ester |

| 3-bromo-4-hydroxy-benzonitrile |

| 4-cyanobenzaldehyde |

| This compound |

| Ethyl 2-(4-cyanophenyl)-2-oxoacetate |

| Ethyl 2-(4-fluorophenyl)-2-hydroxyacetate |

| Ethyl 2-(4-hydroxyphenyl)-2-hydroxy-3,3,3-trifluoropropionate |

| Ethyl 2-oxo-4-phenylbutanoate |

| ethyl 4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |

| Ethyl cyanoacetate |

| Febuxostat |

| Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate |

| Thionyl chloride |

Future Research Directions and Emerging Opportunities

Development of Greener Synthetic Routes

The chemical industry's shift towards sustainable practices necessitates the development of environmentally benign methods for synthesizing key chemical intermediates. Traditional routes to α-hydroxy esters often involve stoichiometric reagents and harsh reaction conditions, leading to significant waste generation. Future research will likely prioritize the development of greener synthetic pathways to Ethyl 2-(4-cyanophenyl)-2-hydroxyacetate.

One promising avenue is the use of biocatalysis. Enzymes such as nitrilases, nitrile hydratases, and amidases have shown potential in the synthesis of (R)-(-)-mandelic acid, a related compound, from mandelonitrile (B1675950) and other precursors with high efficiency and enantioselectivity. nih.gov Microbial transformations are capable of producing optically pure (R)-(-)-mandelic acid with a 100% productive yield. nih.gov For instance, (R)-(-)-mandelic acid ethyl ester has been synthesized via the asymmetric reduction of ethyl benzoylformate using Saccharomyces cerevisiae, achieving a 99.8% conversion and 100% enantiomeric excess. researchgate.net Subsequently, the ester can be hydrolyzed to the corresponding acid by Bacillus cereus. researchgate.net Another innovative green approach involves a three-enzyme cascade to convert inexpensive and safe starting materials like oxalic acid and benzaldehyde into mandelic acid under mild conditions. mpg.dechemeurope.com This method avoids the use of highly toxic cyanides, which are common in conventional syntheses. mpg.dechemeurope.comgoogle.com

Alternative green chemical methods are also being explored. A novel synthesis of mandelic acid uses styrene as a starting material with trichloroisocyanuric acid as a chlorinating and oxidizing agent, which can be recycled, thus minimizing waste. google.com These biocatalytic and green chemistry approaches could be adapted for the synthesis of this compound, significantly reducing the environmental impact of its production.

Table 1: Comparison of Conventional and Greener Synthetic Routes for Related α-Hydroxy Acids

| Feature | Conventional Cyanide-based Route | Biocatalytic Route |

|---|---|---|

| Starting Materials | Benzaldehyde, Cyanide | Benzaldehyde derivatives, Sugars |

| Reagents | Highly toxic cyanides | Enzymes (e.g., nitrilases, oxidoreductases) or whole microorganisms |

| Reaction Conditions | Often harsh (e.g., strong acids/bases) | Mild (e.g., physiological pH and temperature) |

| Byproducts | Significant inorganic waste | Minimal, often biodegradable |

| Enantioselectivity | Typically produces racemic mixtures requiring resolution | High enantioselectivity often achieved directly |

| Theoretical Yield | Limited to 50% for a single enantiomer after resolution | Can approach 100% for the desired enantiomer |

Exploration of New Catalytic Systems for Enantio- and Diastereoselective Synthesis

The stereochemistry of the α-hydroxy ester moiety is crucial for many of its potential applications. Consequently, the development of novel catalytic systems for the enantio- and diastereoselective synthesis of this compound is a major area of future research.

Significant progress has been made in the asymmetric synthesis of related α-hydroxy esters. researchgate.net Chiral Lewis acids, particularly chiral bisoxazoline-copper(II) complexes, have been successfully employed in the catalytic, highly enantioselective Friedel-Crafts reaction of aromatic compounds with ethyl glyoxylate (B1226380) to produce optically active aromatic mandelic acid esters. acs.org This method has achieved up to 95% yield and 94% enantiomeric excess (ee) for the para-substituted product. acs.org Rhodium(I)-NHC (N-heterocyclic carbene) catalysts have also been investigated for the enantioselective arylation of ethyl glyoxalate using phenylboron reagents, although with moderate enantioselectivities thus far. researchgate.netdiva-portal.org

Organocatalysis presents another powerful tool for asymmetric synthesis. researchgate.net For instance, the enantioselective reduction of α-keto esters with catecholborane, catalyzed by a Brønsted acid, can produce α-hydroxy esters in nearly quantitative yields and with excellent enantioselectivities. researchgate.net Furthermore, enzymatic kinetic resolution using lipases is a well-established method for separating enantiomers of mandelate esters. sbq.org.br Lipase-catalyzed acylation or deacylation of racemic mixtures can yield the desired enantiomer with high purity.

Future work will likely focus on designing more efficient and selective catalysts, potentially through high-throughput screening and computational modeling. The development of catalysts that can tolerate a wider range of substrates and functional groups will also be a key objective.

Investigation of Novel Reactivity Patterns

The functional groups present in this compound—the hydroxyl, ester, and cyano groups, as well as the aromatic ring—offer a rich landscape for exploring novel chemical transformations. The α-hydroxy ester motif is known to undergo various reactions, including oxidation, reduction, and substitution. A particularly interesting area for future investigation is the α-ketol rearrangement, where α-hydroxy ketones and related compounds isomerize via a 1,2-shift of an alkyl or aryl group. beilstein-journals.org This rearrangement can be used in a variety of synthetic applications, including ring expansions and contractions, and in tandem reactions. beilstein-journals.org

The vicarious nucleophilic substitution reaction of nitroarenes with α-chloro esters, followed by hydroxylation, provides a facile route to α-aryl-α-hydroxy esters. rsc.org The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing access to a diverse range of derivatives. The aromatic ring can undergo further functionalization through electrophilic or nucleophilic aromatic substitution reactions. The interplay between these functional groups could lead to the discovery of novel tandem or cascade reactions, enabling the efficient construction of complex molecular architectures from this versatile building block.

Integration into Automated Synthesis Platforms

The increasing complexity of chemical synthesis and the demand for rapid discovery and optimization of new molecules are driving the adoption of automated synthesis platforms. researchgate.netacs.orgaurigeneservices.com These platforms, often based on continuous flow chemistry, offer precise control over reaction parameters, enhanced safety, and the potential for high-throughput experimentation. researchgate.netacs.orgaurigeneservices.com

Future research will likely focus on integrating the synthesis of this compound and its derivatives into such automated systems. amidetech.com Flow chemistry enables efficient mixing, accurate control of reaction time and temperature, and improved process safety. aurigeneservices.com This is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents. Automated platforms can also facilitate the rapid optimization of reaction conditions and the synthesis of libraries of related compounds for screening purposes. The combination of continuous flow chemistry with artificial intelligence (AI) and machine learning offers the potential for self-optimizing reactor systems that can autonomously identify the optimal conditions for a given reaction. thieme-connect.com

Table 2: Key Components and Advantages of Automated Flow Synthesis Platforms

| Component | Function | Advantage |

|---|---|---|

| Pumps | Continuous delivery of reactants and reagents. | Precise control over stoichiometry and reaction time. |

| Reactors (e.g., microreactors, tubular reactors) | Provides the environment for the chemical reaction. | Enhanced heat and mass transfer, improved safety. |

| In-line Analytical Tools (e.g., spectroscopy, chromatography) | Real-time monitoring of the reaction progress. | Enables rapid optimization and quality control. |

| Automated Control System | Manages the operation of the entire platform. | High reproducibility and potential for autonomous operation. |

Advanced Material Science Applications (excluding biological/clinical)

The unique combination of a chiral center, an aromatic cyanophenyl group, and ester functionality makes this compound an attractive building block for advanced materials. The cyanophenyl group, in particular, is known to influence the photophysical and electronic properties of molecules.

Molecules containing cyanophenyl groups often exhibit interesting photophysical properties, including fluorescence and intramolecular charge transfer (ICT). researchgate.netrsc.org These properties are highly sensitive to the molecular environment and can be tuned by modifying the molecular structure. researchgate.netrsc.org This opens up possibilities for using derivatives of this compound as components in organic light-emitting diodes (OLEDs), fluorescent sensors, or wavelength-shifting materials. researchgate.net

The chirality of the molecule can be exploited in the synthesis of chiral polymers and materials with applications in enantioselective separations and catalysis. For example, helical polymers have demonstrated high chiral recognition abilities. researchgate.net Furthermore, the cyano group can participate in coordination with metal ions, potentially leading to the formation of metal-organic frameworks (MOFs) or coordination polymers with interesting structural and functional properties. mdpi.com These materials could find applications in gas storage, separation, and catalysis.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Ethyl 2-(4-cyanophenyl)-2-hydroxyacetate to improve yield and purity?

- Methodological Answer :

- Catalytic Esterification : Use toluene-4-sulfonic acid (TsOH) in toluene under mild conditions (room temperature) to promote esterification, as demonstrated in analogous hydroxyacetate syntheses .

- Solvent Selection : Toluene or DMF is preferred for stabilizing intermediates, with cesium carbonate as a base to enhance nucleophilic substitution efficiency .

- Purification : Column chromatography on silica gel (2% EtOAc in petroleum ether) effectively isolates the product while removing unreacted starting materials .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies ester carbonyl (C=O, ~1740 cm⁻¹) and hydroxyl (-OH, ~3400 cm⁻¹) groups .

- NMR Spectroscopy : H NMR resolves the hydroxyacetate proton (δ 4.8–5.2 ppm) and aromatic protons (δ 7.5–8.0 ppm for 4-cyanophenyl) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ for C₁₁H₁₁NO₃ at 222.0764) and fragmentation patterns .

Q. How can researchers identify and mitigate common impurities in this compound synthesis?

- Methodological Answer :

- Byproduct Analysis : Trace unreacted 4-cyanophenyl precursors or dehydration products (e.g., α,β-unsaturated esters) may form; monitor via TLC or HPLC .

- Chromatographic Resolution : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to separate impurities .

- Crystallization : Recrystallize from ethanol/water mixtures to enhance purity .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes of this compound formation in Mitsunobu-like reactions?

- Methodological Answer :

- Betaine Intermediate Formation : The reaction proceeds via a betaine intermediate (observed in Mitsunobu reactions with ethyl 2-(4-cyanophenyl)hydrazinecarboxylates), where the hydroxy group is activated for nucleophilic attack .

- Oxidative Regeneration : Atmospheric oxygen regenerates the iron phthalocyanine catalyst, enabling catalytic turnover and reducing reagent waste .

Q. How can researchers resolve enantiomers of this compound for chiral pharmacology studies?

- Methodological Answer :

- Chiral Chromatography : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to separate enantiomers .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer of the ester .

Q. What strategies improve the metabolic stability of this compound in in vivo studies?

- Methodological Answer :

- Prodrug Design : Replace the ester with a tert-butyl or pivaloyloxymethyl group to slow hydrolysis .

- In Vitro Assays : Use liver microsomes or S9 fractions to identify metabolic hotspots (e.g., esterase cleavage) and guide structural modifications .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported biological activities of this compound derivatives?

- Methodological Answer :

- Dose-Response Curves : Re-evaluate IC₅₀ values across multiple cell lines (e.g., MCF-7, HeLa) to confirm specificity .

- Structural Analog Comparison : Compare with difluoroacetate (Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate) to isolate hydroxy group effects; difluoro analogs often show reduced hydrogen-bonding capacity .

Q. Why do solubility profiles of this compound vary significantly across studies?

- Methodological Answer :

- Polymorphism Screening : Use X-ray crystallography to identify hydrate or solvate forms that alter solubility .

- Co-solvent Systems : Test DMSO/water or PEG-400/ethanol mixtures to stabilize the compound in aqueous buffers .

Comparative Analysis Table

| Compound Name | Key Structural Features | Biological Activity Insights | Reference |

|---|---|---|---|

| This compound | Hydroxyacetate, 4-cyanophenyl | Antimicrobial, enzyme inhibition | |

| Ethyl 2-(4-cyanophenyl)-3-oxobutanoate | Ketone, 4-cyanophenyl | Anticancer (in vitro) | |

| Ethyl 2-[2-(4-cyanophenyl)-3-oxo-pyrazolyl]acetate | Pyrazole, 4-cyanophenyl | Anti-inflammatory, kinase inhibition | |

| Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate | Difluoroacetate, 4-cyanophenyl | Reduced metabolic stability |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.